molecular formula C7H6BrFN2O2 B14020420 Methyl 5-bromo-3-fluoro-6-methylpyrazine-2-carboxylate

Methyl 5-bromo-3-fluoro-6-methylpyrazine-2-carboxylate

Katalognummer: B14020420
Molekulargewicht: 249.04 g/mol
InChI-Schlüssel: YUCWCKABBGCRRB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl 5-bromo-3-fluoro-6-methylpyrazine-2-carboxylate: is a chemical compound with the molecular formula C7H6BrFN2O2 It is a derivative of pyrazine, a nitrogen-containing heterocyclic compound

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 5-bromo-3-fluoro-6-methylpyrazine-2-carboxylate typically involves the bromination and fluorination of pyrazine derivatives. One common method is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the use of boron reagents and palladium catalysts under mild conditions .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar coupling reactions, optimized for higher yields and purity. The reaction conditions are carefully controlled to ensure the efficient production of the desired compound.

Analyse Chemischer Reaktionen

Types of Reactions: Methyl 5-bromo-3-fluoro-6-methylpyrazine-2-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction Reactions: These reactions can modify the oxidation state of the compound, potentially leading to the formation of new derivatives.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazine derivatives, while oxidation and reduction reactions can lead to different oxidation states of the compound.

Wissenschaftliche Forschungsanwendungen

Chemistry: In chemistry, Methyl 5-bromo-3-fluoro-6-methylpyrazine-2-carboxylate is used as an intermediate in the synthesis of more complex molecules.

Biology and Medicine: This compound is of interest in medicinal chemistry for its potential biological activities. It can be used in the design and synthesis of new drugs, particularly those targeting specific enzymes or receptors.

Industry: In the industrial sector, this compound can be used in the production of advanced materials, including polymers and coatings. Its unique chemical properties make it suitable for various applications in material science.

Wirkmechanismus

The mechanism of action of Methyl 5-bromo-3-fluoro-6-methylpyrazine-2-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound .

Vergleich Mit ähnlichen Verbindungen

  • Methyl 6-bromo-5-fluoropyridine-2-carboxylate
  • Methyl 5-bromo-6-fluoropicolinate
  • Methyl 6-bromo-3-fluoro-5-methylpyrazine-2-carboxylate

Uniqueness: Methyl 5-bromo-3-fluoro-6-methylpyrazine-2-carboxylate is unique due to its specific substitution pattern on the pyrazine ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .

Eigenschaften

Molekularformel

C7H6BrFN2O2

Molekulargewicht

249.04 g/mol

IUPAC-Name

methyl 5-bromo-3-fluoro-6-methylpyrazine-2-carboxylate

InChI

InChI=1S/C7H6BrFN2O2/c1-3-5(8)11-6(9)4(10-3)7(12)13-2/h1-2H3

InChI-Schlüssel

YUCWCKABBGCRRB-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(N=C(C(=N1)C(=O)OC)F)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.